2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic thiadiazatricyclo[8.4.0.0²,⁷]tetradecahexaene core modified with a benzyl group at position 9 and a methylsulfanylphenyl moiety at the acetamide terminus.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S3/c1-34-20-11-7-10-19(14-20)28-24(31)17-35-26-27-15-23-25(29-26)21-12-5-6-13-22(21)30(36(23,32)33)16-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTOFXAYXPRQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
- Analog from : The compound 2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide differs by substituting the benzyl group with a 3-methoxyphenylmethyl moiety and replacing the 3-(methylsulfanyl)phenyl with a 4-methylphenyl group. This substitution alters electronic properties (methoxy vs.
- Acetamide Derivatives from : Compounds such as 2-(benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl)acetamide share the acetamide backbone but incorporate benzimidazole and thiazolidinone rings. These modifications enhance hydrogen-bonding capacity and rigidity, which are critical for interactions with enzymes like HDACs or proteases .
- Tetrahydrocarbazole Derivatives from : Derivatives like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide replace the tricyclic thiadiazatricyclo system with a carbazole scaffold. Carbazoles are known for intercalation with DNA or hydrophobic enzyme pockets, suggesting divergent biological targets compared to the sulfur-rich parent compound .
Bioactivity and Functional Predictions
- Similarity Indexing (): Using Tanimoto coefficients and fingerprint-based methods, the target compound may exhibit ~60–70% similarity to HDAC inhibitors like SAHA, given shared sulfhydryl groups and planar aromatic systems.
Machine Learning Predictions () :
SVM models combined with mass spectrometry data could predict protein-binding profiles. The compound’s sulfonyl and sulfanyl groups may interact with cysteine-rich proteins (e.g., kinases or phosphatases), as seen in related thioacetamides .
Data Table: Key Comparative Features
Research Findings and Implications
Structural Activity Relationships (SAR) :
The benzyl and methylsulfanyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to polar analogs (e.g., 3-methoxyphenyl). This could improve CNS penetration but reduce aqueous solubility .- Lumping Strategy (): Compounds with similar sulfur-rich cores (e.g., thiadiazatricyclo, thiazolidinone) may be grouped as "sulfur-enzyme inhibitors" for streamlined drug discovery, leveraging shared reactivity toward cysteine residues .
Unresolved Questions : Experimental validation of bioactivity (e.g., IC₅₀ values against HDACs) and ADMET properties (e.g., metabolic stability of the sulfanyl group) are needed to advance this compound beyond predictive models .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves cyclocondensation of benzyl-substituted heterocyclic precursors with sulfanyl-acetamide derivatives. A typical procedure includes:
Cyclization of benzylamine derivatives with dioxo-thia-triazatricyclo intermediates under reflux in anhydrous toluene.
Introduction of the sulfanyl group via nucleophilic substitution with 3-(methylsulfanyl)phenylacetamide.
Intermediate characterization relies on IR spectroscopy (C=O and S=O stretching at 1680–1720 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.4 ppm, methylsulfanyl at δ 2.5 ppm), and elemental analysis (C, H, N, S content) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- NMR Titration to resolve overlapping aromatic signals (e.g., NOESY for spatial proximity of benzyl and methylsulfanyl groups).
- X-ray Diffraction (XRD) for crystalline structure validation, though limited by solubility challenges.
Purity assessment requires HPLC-MS with a C18 column (retention time consistency) and TLC (Rf comparison against standards) .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s reactivity or stability?
- Methodological Answer :
- Use density functional theory (DFT) to model intramolecular interactions (e.g., sulfur-oxygen dipole interactions in the dioxo-thia moiety).
- Experimentally, solvatochromic studies in polar/aprotic solvents (e.g., DMSO vs. chloroform) can reveal stabilization trends.
- X-ray crystallography (if crystallizable) identifies packing motifs, while NMR titration detects solvent-induced conformational changes .
Q. What strategies optimize reaction yields in the presence of competing byproducts (e.g., sulfoxide formation)?
- Methodological Answer :
- Design of Experiments (DoE) to test variables: temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for deoxygenation).
- In situ monitoring via FTIR or Raman spectroscopy to detect sulfoxide intermediates (S=O peak at 1040 cm⁻¹).
- Post-reduction purification with sodium dithionite (Na₂S₂O₄) to revert sulfoxides to thioethers .
Q. How to resolve contradictions in pharmacological activity data across studies (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Conduct dose-response assays (IC₅₀/EC₅₀ curves) under standardized conditions (pH 7.4, 37°C).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target enzymes (e.g., methyltransferases).
- Compare structural analogs (e.g., N-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)phenyl]acetamide derivatives ) to isolate substituent effects .
Q. What computational approaches predict the compound’s bioavailability and metabolic pathways?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- QSAR models trained on LogP, polar surface area, and H-bond donor/acceptor counts.
- In vitro microsomal assays (human liver microsomes) to identify primary metabolites via LC-MS/MS .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
Table 2 : Reaction Optimization Parameters (DoE Example)
| Variable | Range Tested | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 80–140°C | 110°C | +25% |
| Catalyst Loading | 0.5–5 mol% | 2 mol% | -15% byproducts |
| Solvent | DMF, THF, Toluene | Anhydrous DMF | +30% solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
